molecular formula C8H14N2O B7782219 (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide

(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B7782219
M. Wt: 154.21 g/mol
InChI Key: NLGTWUMUVALTKA-MEKDEQNOSA-N
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Description

(1R,6S,7r)-bicyclo[410]heptane-7-carbohydrazide is a bicyclic compound characterized by a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the reaction of bicyclo[4.1.0]heptane derivatives with hydrazine or its derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

Scientific Research Applications

(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its specific structural configuration and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1S,6R)-bicyclo[4.1.0]heptane-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-10-8(11)7-5-3-1-2-4-6(5)7/h5-7H,1-4,9H2,(H,10,11)/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGTWUMUVALTKA-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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